N-ethyl-3-methyl-1-propyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-3-methyl-1-propyl-1H-pyrazole-5-carboxamide is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This compound is characterized by its unique structure, which includes an ethyl group, a methyl group, and a propyl group attached to the pyrazole ring, along with a carboxamide functional group.
Mechanism of Action
Target of Action
It’s worth noting that pyrazole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various biological targets.
Mode of Action
The exact mode of action of N-ethyl-3-methyl-1-propyl-1H-pyrazole-5-carboxamide is currently unknown. Pyrazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . For instance, some pyrazole derivatives have been found to inhibit tyrosine-protein kinase BTK , which plays a crucial role in B-cell development.
Biochemical Pathways
Given the broad range of biological activities exhibited by pyrazole derivatives , it is likely that this compound affects multiple pathways
Result of Action
Pyrazole derivatives have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-3-methyl-1-propyl-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters.
Substitution Reactions: Subsequent substitution reactions introduce the ethyl, methyl, and propyl groups at the appropriate positions on the pyrazole ring.
Carboxamide Formation: The carboxamide group is introduced through the reaction of the pyrazole derivative with an appropriate amine under suitable conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions: N-ethyl-3-methyl-1-propyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the pyrazole ring into corresponding oxo derivatives.
Reduction: Reduction reactions can reduce the carboxamide group to a primary amine.
Substitution: Substitution reactions can replace hydrogen atoms on the pyrazole ring with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Pyrazole-5-carboxylic acids and their derivatives.
Reduction Products: Primary amines and their derivatives.
Substitution Products: Various substituted pyrazoles with different functional groups.
Scientific Research Applications
N-ethyl-3-methyl-1-propyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly as an anti-inflammatory or analgesic agent.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
N-ethyl-3-methyl-1-propyl-1H-pyrazole-5-carboxamide is compared with other similar pyrazole derivatives, such as:
Celecoxib: An anti-inflammatory drug with a similar pyrazole core.
Rimonabant: An anti-obesity drug that also contains a pyrazole ring.
Difenamizole: An analgesic with a pyrazole structure.
Uniqueness: What sets this compound apart from other pyrazole derivatives is its specific combination of ethyl, methyl, and propyl groups, which may confer unique chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in the development of new chemical entities and therapeutic agents.
Properties
IUPAC Name |
N-ethyl-5-methyl-2-propylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-4-6-13-9(7-8(3)12-13)10(14)11-5-2/h7H,4-6H2,1-3H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHTVLXFJIWWFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC(=N1)C)C(=O)NCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.